2-bromo-N-(2,3-dimethylphenyl)propanamide
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Overview
Description
Preparation Methods
The synthesis of 2-bromo-N-(2,3-dimethylphenyl)propanamide typically involves the bromination of N-(2,3-dimethylphenyl)propanamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-N-(2,3-dimethylphenyl)propanamide undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond can be broken down by water or enzymes, releasing propanamide and 2-bromo-2,3-dimethylaniline.
Nucleophilic Substitution: The bromine atom can be replaced by another nucleophile depending on the reaction conditions.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed from these reactions are propanamide and 2-bromo-2,3-dimethylaniline.
Scientific Research Applications
2-Bromo-N-(2,3-dimethylphenyl)propanamide is valuable in scientific research due to its unique properties. It is used in:
Organic Synthesis: As a building block for creating more complex molecules.
Proteomics Research: For studying protein interactions and functions.
Drug Discovery: Its structure makes it a candidate for developing new pharmaceuticals.
Mechanism of Action
. its structure suggests that it can participate in various substitution reactions due to the presence of the bromine atom. The amide bond also indicates potential hydrogen bonding interactions, which could be relevant in studies of protein structure and function.
Comparison with Similar Compounds
2-Bromo-N-(2,3-dimethylphenyl)propanamide can be compared with other similar compounds such as N-(2-bromophenyl)-2,2-dimethylpropanamide . While both compounds contain a bromine atom and an amide group, the position of the bromine and the presence of additional methyl groups can affect their reactivity and applications. The unique structure of this compound makes it particularly useful in specific research contexts .
Properties
IUPAC Name |
2-bromo-N-(2,3-dimethylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEHDXNRTRJBRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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